molecular formula C12H8BrN3O2 B8432031 4-(5-Bromo-2-pyrimidinyloxy)-3-methylphenyl isocyanate

4-(5-Bromo-2-pyrimidinyloxy)-3-methylphenyl isocyanate

Cat. No. B8432031
M. Wt: 306.11 g/mol
InChI Key: OUMHHDSNVVKYIY-UHFFFAOYSA-N
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Patent
US05102884

Procedure details

A solution of a mixture comprising 3.73 g of 4-(5-bromo-2-pyrimidinyloxy)-3-methylphenyl isocyanate, 2.0 g of 2-(dimethylamino)benzamide and 45 ml of toluene, was reacted under reflux for 4 hours.
Quantity
3.73 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][C:5]([O:8][C:9]2[CH:14]=[CH:13][C:12]([N:15]=[C:16]=[O:17])=[CH:11][C:10]=2[CH3:18])=[N:6][CH:7]=1.[CH3:19][N:20]([CH3:30])[C:21]1[CH:29]=[CH:28][CH:27]=[CH:26][C:22]=1[C:23]([NH2:25])=[O:24]>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:7]=[N:6][C:5]([O:8][C:9]2[CH:14]=[CH:13][C:12]([NH:15][C:16]([NH:25][C:23](=[O:24])[C:22]3[CH:26]=[CH:27][CH:28]=[CH:29][C:21]=3[N:20]([CH3:19])[CH3:30])=[O:17])=[CH:11][C:10]=2[CH3:18])=[N:4][CH:3]=1

Inputs

Step One
Name
Quantity
3.73 g
Type
reactant
Smiles
BrC=1C=NC(=NC1)OC1=C(C=C(C=C1)N=C=O)C
Name
Quantity
2 g
Type
reactant
Smiles
CN(C1=C(C(=O)N)C=CC=C1)C
Name
Quantity
45 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h

Outcomes

Product
Name
Type
Smiles
BrC=1C=NC(=NC1)OC1=C(C=C(C=C1)NC(=O)NC(C1=C(C=CC=C1)N(C)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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